molecular formula C15H17BrO3 B1625558 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol CAS No. 404908-62-9

1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol

Cat. No. B1625558
M. Wt: 325.2 g/mol
InChI Key: ZGZBVRRPMNQEDK-UHFFFAOYSA-N
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Description

1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol, also known as BDMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. In materials science, 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been used as a reagent for the synthesis of complex molecules.

Mechanism Of Action

The mechanism of action of 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol is not fully understood. However, it is believed to act as a free radical scavenger, which helps to reduce oxidative stress and inflammation in the body. 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has antioxidant and anti-inflammatory properties. In vivo studies have shown that 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol can reduce inflammation and oxidative stress in animal models. 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, there are also some limitations. 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol can be toxic in high concentrations, which requires careful handling and storage.

Future Directions

For research on 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol include the development of novel materials and investigations into its potential as a therapeutic agent.

properties

IUPAC Name

1-(3-bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c1-9(17)8-12-13(16)15(19-3)11-7-5-4-6-10(11)14(12)18-2/h4-7,9,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZBVRRPMNQEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477055
Record name 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol

CAS RN

404908-62-9
Record name 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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